molecular formula C20H41NO2 B147091 2-(Dimethylamino)octadec-4-ene-1,3-diol CAS No. 132031-17-5

2-(Dimethylamino)octadec-4-ene-1,3-diol

Cat. No. B147091
CAS RN: 132031-17-5
M. Wt: 327.5 g/mol
InChI Key: YRXOQXUDKDCXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)octadec-4-ene-1,3-diol, also known as DMDO, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMDO is a tertiary amine oxide that can act as a surfactant, making it useful in various applications such as emulsification, solubilization, and as a detergent. Additionally, DMDO has been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.

Mechanism of Action

2-(Dimethylamino)octadec-4-ene-1,3-diol acts as a surfactant by lowering the surface tension between two substances, allowing them to mix more easily. In biological systems, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to interact with cell membranes, disrupting their structure and function. This disruption can lead to cell death in bacteria and fungi.
Biochemical and Physiological Effects:
2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it useful in the development of pharmaceuticals. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of 2-(Dimethylamino)octadec-4-ene-1,3-diol.

Advantages and Limitations for Lab Experiments

The use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a surfactant has several advantages in lab experiments, including its ability to emulsify and solubilize substances. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it useful in drug delivery systems. However, the limitations of 2-(Dimethylamino)octadec-4-ene-1,3-diol include its toxicity and potential for cell membrane disruption, which can affect the accuracy of experimental results.

Future Directions

Future research on 2-(Dimethylamino)octadec-4-ene-1,3-diol could focus on its potential use in the development of pharmaceuticals for antibacterial and antifungal treatments. Additionally, further study could be done on the use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a drug delivery system. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol could be studied for its potential use in the synthesis of nanoparticles and as a stabilizer in emulsions. Overall, 2-(Dimethylamino)octadec-4-ene-1,3-diol has shown promise in various scientific fields and further research could lead to new applications and discoveries.

Synthesis Methods

2-(Dimethylamino)octadec-4-ene-1,3-diol can be synthesized through a multistep process starting with the reaction of dimethylamine with 1-bromooctadec-4-ene, followed by oxidation with hydrogen peroxide. The resulting 2-(Dimethylamino)octadec-4-ene-1,3-diol can be purified through recrystallization or chromatography.

Scientific Research Applications

2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its potential use in various scientific fields including biology, chemistry, and material science. In biology, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it a potential candidate for use in pharmaceuticals. 2-(Dimethylamino)octadec-4-ene-1,3-diol has also been studied for its ability to penetrate cell membranes, making it useful in drug delivery systems. In chemistry, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been used as a surfactant in emulsification and solubilization processes. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its use in the synthesis of nanoparticles and as a stabilizer in emulsions.

properties

IUPAC Name

2-(dimethylamino)octadec-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274423
Record name IN1356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132031-17-5
Record name IN1356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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